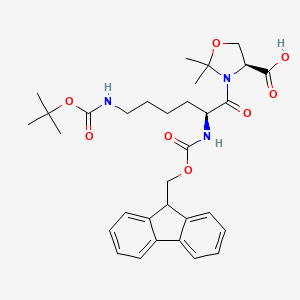

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N3O8/c1-31(2,3)43-29(39)33-17-11-10-16-25(27(36)35-26(28(37)38)19-42-32(35,4)5)34-30(40)41-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-26H,10-11,16-19H2,1-5H3,(H,33,39)(H,34,40)(H,37,38)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJDNYUMSKATK-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Difficult Peptide Sequences: A Technical Guide to Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block instrumental in overcoming aggregation during Fmoc solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use. By introducing a temporary "kink" in the peptide backbone, this dipeptide disrupts the formation of secondary structures that can otherwise lead to failed syntheses, particularly in long or hydrophobic sequences. This document serves as a resource for researchers aiming to improve the yield and purity of complex peptides.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications. The Fmoc/tBu strategy is a widely adopted method due to its milder deprotection conditions compared to Boc/Bzl chemistry. However, a significant challenge in Fmoc SPPS is the aggregation of the growing peptide chain on the solid support. This aggregation can hinder solvent and reagent access, leading to incomplete reactions and low yields of the desired peptide.

This compound is a specialized dipeptide designed to mitigate these aggregation issues. It is composed of an Fmoc-protected lysine (B10760008) with a Boc-protected side chain, linked to a serine residue modified to form a dimethylated pseudoproline (oxazolidine) ring. This modification introduces a proline-like turn in the peptide backbone, effectively disrupting the inter-chain hydrogen bonding that leads to the formation of beta-sheets and subsequent aggregation. The pseudoproline moiety is stable throughout the synthesis and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine residue.

Chemical and Physical Properties

This compound is a white to off-white powder. Its key properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₃₂H₄₁N₃O₈ | |

| Molecular Weight | 595.68 g/mol | |

| CAS Number | 957780-54-0 | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥ 97.0% to ≥ 98% | |

| Optical Rotation | [α]²⁵/D -32.0 to -25.0° (c=1 in CH₂Cl₂) | |

| Solubility | Soluble in DMF and NMP. Limited solubility in aqueous solutions. | |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |

Mechanism of Action in Preventing Aggregation

The efficacy of this compound in preventing peptide aggregation stems from the conformational constraints imposed by the pseudoproline ring.

Caption: Role of Pseudoproline in Preventing Aggregation.

The oxazolidine (B1195125) ring of the pseudoproline dipeptide favors a cis-amide bond conformation over the typical trans-amide bond found in linear peptides. This "kink" disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of aggregation. By breaking up these ordered structures, the peptide chains remain more solvated and accessible to reagents, leading to higher coupling efficiencies and purer final products.

Experimental Protocols

The following are representative protocols for the use of this compound in Fmoc SPPS. These should be adapted based on the specific peptide sequence, resin, and synthesizer used.

Dipeptide Coupling

This protocol outlines the manual coupling of the pseudoproline dipeptide to a deprotected N-terminal amine on the resin.

Reagents and Equipment:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, PyBOP) (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Reaction vessel for manual synthesis

-

Shaker or agitator

Procedure:

-

Swell the Resin: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Prepare Coupling Solution: In a separate vial, dissolve this compound and the coupling reagent in a minimal volume of DMF or NMP.

-

Activate: Add DIPEA to the dipeptide solution and mix thoroughly.

-

Couple to Resin: Immediately add the activated dipeptide solution to the swollen resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for particularly difficult sequences.

-

Wash: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

An In-depth Technical Guide to Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH: A Key Tool in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block integral to modern solid-phase peptide synthesis (SPPS).[1][2] This specialized dipeptide is composed of an Fmoc-protected lysine (B10760008) with a Boc-protected side chain, linked to a serine residue modified to form a dimethylated pseudoproline. Its primary function is to mitigate the challenges of peptide aggregation during synthesis, a common obstacle in the production of long or complex peptides.[1][3] By incorporating a temporary "kink" into the peptide backbone, this compound disrupts the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][3] This leads to improved coupling efficiency, higher yields, and greater purity of the final peptide product.[3][4] The pseudoproline moiety is stable throughout the synthesis and is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine residue.[1]

Core Structure and Properties

This compound is a white to slightly yellow powder.[5] Its structure combines the protecting groups necessary for Fmoc-based SPPS with the unique pseudoproline modification.

| Property | Value |

| Molecular Formula | C32H41N3O8 |

| Molecular Weight | 595.68 g/mol |

| CAS Number | 957780-54-0 |

| Appearance | White to slightly yellow powder |

| Storage | 2-8°C |

Source:[5]

Mechanism of Action: Disrupting Aggregation

During SPPS, growing peptide chains can aggregate through intermolecular hydrogen bonding, leading to the formation of insoluble β-sheets. This aggregation hinders the accessibility of the N-terminus for subsequent coupling reactions, resulting in truncated or deletion sequences. Pseudoproline dipeptides circumvent this issue by inducing a cis-amide bond conformation, which introduces a kink in the peptide backbone.[1] This conformational disruption prevents the linear alignment of peptide chains, thereby inhibiting β-sheet formation and maintaining the solubility of the growing peptide.

Synthesis of this compound

-

Dipeptide Formation: Standard coupling of Fmoc-Lys(Boc)-OH to unprotected Serine.

-

Cyclization: Reaction of the resulting dipeptide with a ketone or an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst to form the oxazolidine (B1195125) ring of the pseudoproline.

Experimental Protocol: Incorporation into a Peptide Sequence via Fmoc SPPS

The incorporation of this compound into a peptide sequence follows standard Fmoc SPPS protocols. The dipeptide is treated as a single amino acid building block.

Materials and Reagents:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

Dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 2-4 equivalents) in DMF.

-

Add DIPEA (4-8 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Monitoring the Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group and the pseudoproline moiety (which reverts to serine).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data and Performance

While specific quantitative data for the performance of this compound in the synthesis of a particular peptide is proprietary and found in patent literature or internal validation studies, the general benefits of pseudoproline dipeptides are well-documented. Reports indicate that the use of pseudoproline dipeptides can lead to a significant increase in the yield of the desired peptide, in some cases up to 10-fold, particularly in sequences prone to strong aggregation.[4]

| Parameter | Standard SPPS | SPPS with Pseudoproline Dipeptides |

| Peptide Purity (Crude) | Often lower due to deletion sequences | Significantly higher |

| Final Yield | Can be very low for "difficult" sequences | Markedly improved |

| Coupling Efficiency | Reduced in aggregating sequences | Maintained at a high level |

| Solubility of Resin-Bound Peptide | Decreases with chain length | Maintained |

Conclusion

This compound is a powerful tool for overcoming the challenges of peptide aggregation in Fmoc-based solid-phase peptide synthesis. Its ability to disrupt secondary structure formation leads to more efficient synthesis, higher yields, and purer products. For researchers and drug development professionals working on long or otherwise "difficult" peptide sequences, the use of this and other pseudoproline dipeptides can be a critical factor for success.

References

- 1. chempep.com [chempep.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. FMOC-LYS(BOC)-SER(PSIME,MEPRO)-OH Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

Fmoc-Pseudoproline Dipeptides: A Technical Guide to Enhancing Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, has become the cornerstone of peptide production for research and therapeutic applications. However, the synthesis of long or "difficult" peptide sequences is often hampered by on-resin aggregation, leading to poor yields and purity. Fmoc-pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth exploration of the function and mechanism of Fmoc-pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate their effective implementation in the laboratory.

Function and Mechanism of Fmoc-Pseudoproline Dipeptides

Fmoc-pseudoproline dipeptides are specialized building blocks designed to temporarily introduce a "kink" into the growing peptide backbone during SPPS.[1][2] This structural disruption effectively mitigates the formation of inter-chain hydrogen bonds that lead to β-sheet formation and subsequent aggregation, a primary cause of synthetic failure for difficult sequences.[3][4]

These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. The side chain hydroxyl or thiol group is cyclized with an aldehyde or ketone (commonly formaldehyde (B43269) or acetone) to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[2] This cyclic structure mimics the constrained conformation of proline, hence the name "pseudoproline". The Fmoc-pseudoproline dipeptide is incorporated into the peptide chain as a single unit, replacing a standard dipeptide sequence (e.g., Xaa-Ser is replaced with Fmoc-Xaa-Ser(ΨPro)-OH).

The core of their function lies in two key mechanisms:

-

Conformational Disruption: The five-membered ring of the pseudoproline moiety induces a cis-amide bond conformation between the pseudoproline and the preceding amino acid residue.[5] This is in contrast to the trans-amide bond typically favored in peptides. This forced cis conformation introduces a significant bend or "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets that are responsible for aggregation.[2][6]

-

Enhanced Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvent (e.g., DMF, NMP), ensuring efficient access of reagents to the reactive N-terminus for subsequent coupling steps.[2] This leads to improved coupling efficiency, higher crude purity, and increased overall yield.[6]

The pseudoproline modification is temporary and fully reversible. The oxazolidine or thiazolidine ring is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., using trifluoroacetic acid, TFA), regenerating the native serine, threonine, or cysteine residue in the final peptide.[2][7]

Quantitative Impact on Peptide Synthesis

The incorporation of Fmoc-pseudoproline dipeptides has a significant and positive impact on the synthesis of challenging peptides. While precise yield improvements are sequence-dependent, the literature consistently reports substantial enhancements in both crude purity and overall yield.

| Peptide Sequence | Synthesis Method | Reported Yield/Purity | Reference |

| Human Amylin (hIAPP, 1-37) | Standard Fmoc-SPPS | Traces of desired product | [2][3] |

| Fmoc-SPPS with Pseudoproline Dipeptides | High yield, crude product pure enough for direct disulfide bond formation | [2][3] | |

| RANTES (24-91) | Standard Fmoc-SPPS | Not reported, known to be highly aggregation-prone | [2] |

| Fmoc-SPPS with Pseudoproline Dipeptides and ChemMatrix resin | Efficient synthesis achieved | [2] | |

| Difficult Model Peptide | Standard Fmoc-SPPS on Wang and NovaSyn® TGA resins | Very poor results with multiple deletion sequences | [8] |

| Conotoxin Derivatives (on-resin cyclization) | Standard Fmoc-SPPS with Trt-protected Cys | Incomplete macrocyclization (52% and 70%) | [8] |

| Fmoc-SPPS with Cys-pseudoproline dipeptides | Complete macrocyclization | [8] |

Experimental Protocols

The following protocols provide a general framework for the utilization of Fmoc-pseudoproline dipeptides in both manual and automated solid-phase peptide synthesis.

General Guidelines for Incorporating Fmoc-Pseudoproline Dipeptides

-

Positioning: Strategically place pseudoproline dipeptides approximately every 6-8 residues in long or aggregation-prone sequences. A minimum of two residues should separate a pseudoproline from another pseudoproline or a natural proline. Insertion before hydrophobic stretches is often beneficial.[2][7]

-

Coupling: Standard coupling reagents used in Fmoc-SPPS are effective for incorporating pseudoproline dipeptides. Common choices include HBTU, HATU, HCTU, or DIC/HOBt. To ensure complete coupling, a 1.5- to 2-fold excess of the dipeptide and coupling reagents is recommended. Double coupling can be employed for particularly difficult sequences.[2]

-

Resin Choice: The use of low-aggregation resins, such as those with a polyethylene (B3416737) glycol (PEG) linker (e.g., ChemMatrix®) or 2-chlorotrityl chloride resin, can act synergistically with pseudoproline dipeptides to further improve synthesis outcomes.[2]

Protocol for Manual SPPS using Fmoc-Pseudoproline Dipeptides

This protocol describes a single coupling cycle for adding an Fmoc-pseudoproline dipeptide to a growing peptide chain on a resin.

-

Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).

-

Pseudoproline Dipeptide Coupling:

-

In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (0.2 mmol, 2 eq.), HBTU (0.2 mmol, 2 eq.), and HOBt (0.2 mmol, 2 eq.) in a minimal amount of DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (0.4 mmol, 4 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser or TNBS test). If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.

Protocol for Automated SPPS using Fmoc-Pseudoproline Dipeptides

This protocol outlines the setup for incorporating an Fmoc-pseudoproline dipeptide in an automated peptide synthesizer.

-

Reagent Preparation:

-

Dissolve Fmoc-protected amino acids and Fmoc-pseudoproline dipeptides in a suitable solvent (e.g., DMF) to the concentration specified by the synthesizer manufacturer.

-

Prepare solutions of coupling reagents (e.g., HBTU/HOBt in DMF), activator base (e.g., DIPEA in NMP), and deprotection reagent (e.g., 20% piperidine in DMF).

-

-

Sequence Programming:

-

Enter the desired peptide sequence into the synthesizer software.

-

At the position where the pseudoproline dipeptide is to be incorporated, program the synthesizer to add the corresponding dipeptide from its designated vial. Ensure the software accounts for the incorporation of two amino acid residues in a single step.

-

-

Synthesis Protocol:

-

Utilize a standard synthesis protocol provided by the instrument manufacturer. A typical cycle includes:

-

Fmoc deprotection with 20% piperidine in DMF.

-

Washing with DMF.

-

Coupling of the activated amino acid or pseudoproline dipeptide.

-

Washing with DMF.

-

-

For the pseudoproline dipeptide coupling step, ensure the programmed coupling time is sufficient (e.g., 60-120 minutes).

-

-

Microwave-Assisted SPPS: For particularly long or difficult sequences, utilizing a microwave-assisted peptide synthesizer can significantly accelerate coupling times and improve efficiency.[2]

Cleavage and Deprotection Protocol

This protocol is for the final cleavage of the peptide from the resin and removal of all side-chain protecting groups, including the regeneration of the native amino acid from the pseudoproline moiety.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard and widely used cocktail is Reagent K :

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-4 hours. The oxazolidine/thiazolidine ring of the pseudoproline will be cleaved during this step.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual TFA.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process: Diagrams and Workflows

Mechanism of Action: Aggregation Disruption

Figure 1: Mechanism of aggregation disruption by Fmoc-pseudoproline dipeptides.

Experimental Workflow for SPPS with Fmoc-Pseudoproline Dipeptides

Figure 2: General experimental workflow for SPPS incorporating Fmoc-pseudoproline dipeptides.

Signaling Pathway of Aggregation Leading to Synthesis Failure

Figure 3: Signaling pathway illustrating how peptide aggregation leads to synthesis failure.

Conclusion

Fmoc-pseudoproline dipeptides are an indispensable tool in modern peptide chemistry, providing a robust and straightforward solution to the pervasive problem of peptide aggregation during SPPS. Their ability to induce a temporary conformational kink in the peptide backbone leads to significant improvements in coupling efficiency, crude purity, and overall yield, particularly for long and challenging sequences. The detailed protocols and visual aids provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively implement this powerful technology in their peptide synthesis endeavors, ultimately accelerating research and development in the field.

References

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. chempep.com [chempep.com]

- 3. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 6. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Advantage of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex and aggregation-prone peptides is a significant bottleneck in drug discovery and development. Solid-Phase Peptide Synthesis (SPPS), while a cornerstone of peptide manufacturing, often faces challenges with low yields and purity, particularly for long or hydrophobic sequences. The formation of secondary structures, such as β-sheets, during chain elongation can lead to incomplete reactions and the generation of deletion and truncation impurities that are difficult to separate from the target peptide. Pseudoproline dipeptides have emerged as a powerful tool to overcome these limitations, significantly enhancing the efficiency and success rate of SPPS. This technical guide provides an in-depth overview of the benefits of utilizing pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Principle: Disrupting Aggregation to Enhance Synthesis

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is reversibly protected as an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1] This cyclic structure introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[1][2] This disruption of the linear peptide chain effectively hinders the formation of inter-chain hydrogen bonds that are responsible for the formation of β-sheet structures and subsequent aggregation.[1][3] By maintaining the nascent peptide chain in a more solvated and accessible state, pseudoproline dipeptides facilitate more efficient and complete coupling and deprotection steps.[1]

The key advantages of incorporating pseudoproline dipeptides in SPPS can be summarized as follows:

-

Increased Yield and Purity: By mitigating aggregation, pseudoproline dipeptides lead to a significant improvement in the yield and purity of the crude peptide product.[1][4][5] This reduces the need for costly and time-consuming purification steps and can make the synthesis of previously intractable peptides feasible.[6]

-

Enhanced Solubility: Peptides incorporating pseudoproline dipeptides often exhibit improved solubility in the solvents used for SPPS and subsequent purification.[1]

-

Improved Synthetic Efficiency: The prevention of on-resin aggregation leads to more predictable and efficient coupling and deprotection kinetics, reducing the likelihood of failed syntheses.[4]

-

Facilitation of Long and Difficult Syntheses: Pseudoproline dipeptides are particularly beneficial for the synthesis of long peptides (over 40 amino acids) and sequences known to be prone to aggregation.[1][5]

-

Compatibility with Standard Protocols: The incorporation of pseudoproline dipeptides is compatible with standard Fmoc-SPPS protocols and automated peptide synthesizers.[1][7]

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides has a demonstrable and significant impact on the outcome of challenging peptide syntheses. While exact yield improvements are sequence-dependent, the literature provides compelling evidence of their efficacy.

Table 1: Comparative Synthesis of Human Amylin (hAmylin)

| Synthesis Strategy | Crude Product Purity | Final Yield | Reference |

| Standard Fmoc-SPPS | Traces of desired peptide | Not reported | [6] |

| With Pseudoproline Dipeptides | High purity, suitable for direct disulfide bond formation | High yield | [5][6] |

Table 2: Synthesis of a 50-residue peptide (p62 UBA domain)

| Synthesis Strategy | Major Peak in HPLC | Reference |

| Without Pseudoproline Dipeptides | Not reported (synthesis was challenging) | [7] |

| With Pseudoproline Dipeptides | Desired product | [7] |

Table 3: Synthesis of Calcitonin Gene-Related Peptide (CGRP) (37 residues)

| Synthesis Strategy | Major Peak in HPLC | Reference |

| Without Pseudoproline Dipeptides | Not reported (synthesis was challenging) | [7] |

| With Pseudoproline Dipeptides | Desired product | [7] |

Mechanism of Action and Strategic Implementation

The effectiveness of pseudoproline dipeptides stems from their ability to induce a cis-amide bond conformation, which disrupts the formation of regular secondary structures.

Figure 1: Mechanism of action of pseudoproline dipeptides in preventing aggregation during SPPS.

For optimal results, the placement of pseudoproline dipeptides within the peptide sequence is crucial. Empirical guidelines suggest the following:

-

Spacing: Insert pseudoproline dipeptides approximately every 5-6 residues.[3][4]

-

Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a native proline residue.[3][4]

-

Hydrophobic Regions: Position pseudoproline dipeptides before hydrophobic stretches of amino acids to maximize their solubilizing effect.[1][3]

Experimental Protocols

The following protocols provide a general framework for the incorporation of pseudoproline dipeptides in Fmoc-SPPS. Specific parameters may need to be optimized based on the peptide sequence and the automated peptide synthesizer being used.

Manual Coupling of Pseudoproline Dipeptides

This protocol is suitable for manual synthesis or for manual intervention on an automated synthesizer.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-pseudoproline dipeptide (5 eq. relative to resin loading)

-

Coupling reagent (e.g., HBTU, HATU, PyBOP) (5 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (10 eq.)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Dissolution: Dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

-

Activation: Add DIPEA to the solution and mix thoroughly.

-

Coupling: Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser or TNBS test. If the reaction is incomplete, extend the coupling time or perform a second coupling.

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents.

References

- 1. chempep.com [chempep.com]

- 2. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

The Role of Pseudoproline in Disrupting Secondary Peptide Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of secondary structures, particularly β-sheets, during solid-phase peptide synthesis (SPPS) presents a significant hurdle, leading to peptide aggregation, incomplete reactions, and low yields of the final product. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges. This technical guide provides an in-depth analysis of the role of pseudoproline in disrupting secondary peptide structures, offering a comprehensive resource for researchers in peptide chemistry and drug development. This guide details the mechanism of action, presents quantitative data on the impact of pseudoproline incorporation, and provides detailed experimental protocols for the synthesis and analysis of pseudoproline-containing peptides.

Introduction

The synthesis of long or hydrophobic peptides is often complicated by the propensity of the growing peptide chain to aggregate on the solid support. This aggregation is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures.[1][2] These aggregates hinder the access of reagents to the N-terminus of the peptide, resulting in incomplete coupling and deprotection steps, and ultimately leading to truncated sequences and difficult purification.[3]

To address this challenge, various strategies have been developed, with the incorporation of pseudoproline dipeptides being one of the most effective.[4] Pseudoprolines are derivatives of serine, threonine, or cysteine where the side chain is cyclized onto the backbone nitrogen, creating a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring.[1] This modification introduces a "kink" in the peptide backbone, effectively disrupting the regular hydrogen bonding patterns required for β-sheet formation.[2][4] First introduced by Mutter and coworkers, pseudoprolines serve as temporary protecting groups that are cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native amino acid residue.[3]

This guide will explore the mechanism of pseudoproline action, provide quantitative evidence of their effectiveness, and offer detailed protocols for their use and analysis.

Mechanism of Action: Disrupting the β-Sheet

The primary function of pseudoproline is to disrupt the formation of secondary structures, most notably β-sheets, which are a major cause of peptide aggregation during SPPS.[1] This is achieved through a combination of conformational constraints and altered amide bond isomerization.

The five-membered oxazolidine or thiazolidine ring of pseudoproline imposes a rigid kink in the peptide backbone, similar to that of a natural proline residue.[5] This kink physically disrupts the extended conformation required for β-sheet formation. Furthermore, the substitution on the nitrogen atom of the pseudoproline residue favors the cis-amide bond conformation with the preceding amino acid, in contrast to the strong preference for the trans-conformation in most other peptide bonds.[4] This enforced cis-amide bond introduces a sharp turn in the peptide chain, effectively breaking the regular hydrogen-bonding network that stabilizes β-sheet structures.[6]

By preventing the formation of these aggregates, pseudoproline incorporation leads to several significant benefits in peptide synthesis:

-

Increased Solubility: The disrupted secondary structure enhances the solvation of the peptide chain in the synthesis solvent (e.g., DMF, NMP), improving reagent accessibility.[1]

-

Improved Coupling Efficiency: With the N-terminus more exposed, coupling reactions proceed more efficiently, leading to higher yields and purer crude products.[3]

-

Higher Yields of Complex Peptides: Pseudoprolines have enabled the successful synthesis of notoriously difficult and aggregation-prone peptides, such as human amylin.[3]

Quantitative Impact of Pseudoproline Incorporation

The introduction of pseudoproline dipeptides into a peptide sequence has a demonstrable and quantifiable impact on both the efficiency of the synthesis and the conformational properties of the resulting peptide.

Improvement in Peptide Synthesis Yield and Purity

The use of pseudoproline dipeptides can dramatically improve the yield and purity of synthesized peptides, particularly those prone to aggregation. A prime example is the synthesis of human amylin (hIAPP), a 37-residue peptide that readily forms amyloid fibrils.

| Peptide Sequence | Synthesis Strategy | Crude Product Purity (%) | Isolated Yield (%) | Reference |

| Human Amylin (1-37) | Standard Fmoc-SPPS | < 5% | Very Low | [3][7] |

| Human Amylin (1-37) | Fmoc-SPPS with a single Pseudoproline | > 70% | High | [7][8] |

| Difficult Sequence (FBP28 Asn15 analog) | Standard Fmoc-SPPS | Synthesis Failed | 0% | [4] |

| Difficult Sequence (FBP28 Asn15 analog) | Fmoc-SPPS with Pseudoproline | Successful Synthesis | Not specified | [4] |

Disruption of Secondary Structure: Circular Dichroism Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The characteristic CD spectra for α-helices, β-sheets, and random coils allow for the quantitative estimation of the conformational changes induced by pseudoproline. Peptides with a high propensity to form β-sheets will exhibit a characteristic negative band around 218 nm. The incorporation of a pseudoproline is expected to decrease the intensity of this band, indicating a reduction in β-sheet content.

| Peptide | Condition | Dominant Secondary Structure | Key CD Signal | Reference |

| Model Aggregating Peptide | Without Pseudoproline | β-sheet | Negative band ~218 nm | [1][5] |

| Model Aggregating Peptide | With Pseudoproline | Random Coil / Disordered | Reduced ellipticity at 218 nm | [1][5] |

Experimental Protocols

Synthesis of a Pseudoproline-Containing Peptide using Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide incorporating a pseudoproline dipeptide using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH (Pseudoproline dipeptide)

-

Coupling reagents: HCTU (or HATU, HBTU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test.

-

-

Incorporation of Pseudoproline Dipeptide:

-

Couple the pseudoproline dipeptide using the same procedure as for a standard amino acid (Step 3).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying:

-

Wash the resin thoroughly with DMF, followed by DCM, and finally MeOH.

-

Dry the resin under vacuum for several hours.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail to the dry resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for analyzing the secondary structure of a synthesized peptide using CD spectroscopy.[1][2]

Materials:

-

Purified peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate (B84403), pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette with a path length of 0.1 cm

-

Nitrogen gas supply

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the CD buffer to a final concentration of 0.1-0.2 mg/mL.

-

Accurately determine the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or a colorimetric peptide assay).

-

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and the nitrogen gas supply at least 30 minutes before use to purge the system.

-

Set the experimental parameters:

-

Wavelength range: 190-260 nm

-

Data pitch: 1 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1 nm

-

Response time: 1 s

-

Accumulations: 3-5 scans

-

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the quartz cuvette.

-

Record the CD spectrum of the peptide sample.

-

-

Data Processing:

-

Subtract the buffer baseline spectrum from the peptide spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

-

mdeg is the measured ellipticity in millidegrees

-

c is the molar concentration of the peptide (mol/L)

-

l is the path length of the cuvette (cm)

-

n is the number of amino acid residues

-

-

-

Data Analysis:

-

Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Deconvolution software can be used for a more quantitative analysis.

-

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[9]

Materials:

-

Purified peptide

-

NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.0)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide in the NMR buffer to a final concentration of 1-5 mM.[10]

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra. Common experiments for peptide conformational analysis include:

-

1D ¹H NMR: To get an overall impression of the peptide's folding and conformational homogeneity.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.

-

Structural Analysis:

-

Chemical Shift Analysis: The deviation of α-proton chemical shifts from random coil values can indicate the presence of secondary structure elements.[11]

-

NOE Analysis: The pattern of NOE connectivities is characteristic of different secondary structures. For example, strong sequential Hα(i)-HN(i+1) NOEs are indicative of an extended conformation (like a β-strand), while a series of HN(i)-HN(i+1) NOEs suggests a helical conformation.

-

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are shielded from the solvent.[12]

-

-

Structure Calculation: Use the collected distance and dihedral angle restraints to calculate a family of 3D structures of the peptide using software like CYANA or CNS.[13]

-

Visualizing the Impact of Pseudoproline

The following diagrams illustrate the mechanism of pseudoproline in disrupting β-sheet formation and the general workflow for synthesizing a pseudoproline-containing peptide.

Caption: Mechanism of β-sheet disruption by pseudoproline.

Caption: Workflow for Fmoc-SPPS with pseudoproline.

Conclusion

Pseudoproline dipeptides are an invaluable tool in modern peptide chemistry, providing a robust solution to the pervasive problem of peptide aggregation during solid-phase synthesis. By inducing a conformational kink and favoring a cis-amide bond, pseudoprolines effectively disrupt the formation of intermolecular β-sheets, leading to enhanced solubility, improved coupling efficiencies, and higher yields of pure peptide. The ability to synthesize previously inaccessible long and complex peptides has significant implications for drug discovery and the development of peptide-based therapeutics. The experimental protocols and data presented in this guide offer a practical framework for researchers to successfully employ pseudoproline dipeptides in their own synthetic endeavors and to rigorously analyze the structural consequences of their incorporation. As the demand for synthetic peptides continues to grow, the strategic use of pseudoprolines will undoubtedly play an increasingly critical role in advancing the frontiers of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nmr-bio.com [nmr-bio.com]

- 11. Peptide/protein structure analysis using the chemical shift index method: upfield alpha-CH values reveal dynamic helices and alpha L sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acids into complex peptide chains. The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino function, coupled with acid-labile side-chain protecting groups, forms the basis of the most widely used SPPS methodology today. This orthogonal system allows for the selective deprotection and coupling of amino acids on a solid support, facilitating purification and driving reactions to completion through the use of excess reagents.[1]

This technical guide provides a comprehensive overview of the core principles of Fmoc-SPPS, from the foundational chemistry to detailed experimental protocols. It is designed to be a valuable resource for both seasoned researchers and those new to the field, offering insights into resin selection, coupling strategies, and the critical final steps of cleavage and purification. Quantitative data is presented in structured tables for easy comparison, and key workflows are visualized through diagrams to enhance understanding of the intricate processes involved in synthesizing high-quality peptides for research and therapeutic development.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a polymeric resin.[2][3] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The core principle of this methodology lies in its orthogonal protection strategy: the temporary Nα-Fmoc protecting group is base-labile, while the permanent side-chain protecting groups and the linker attaching the peptide to the resin are acid-labile.[1][4] This allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protection or the linkage to the solid support.

The fundamental cycle of Fmoc-SPPS consists of three key steps, repeated for each amino acid to be incorporated into the peptide sequence:

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] This exposes a free primary or secondary amine at the N-terminus of the growing peptide chain. The dibenzofulvene byproduct generated during this step is scavenged by the piperidine.[7]

-

Amino Acid Activation and Coupling: The carboxylic acid of the incoming Nα-Fmoc protected amino acid is activated to facilitate the formation of a peptide bond with the newly exposed amine on the resin-bound peptide. This activation is typically achieved using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., DIC), and onium salts (aminium/uronium, e.g., HBTU, HATU, and phosphonium, e.g., PyBOP).[8][9] The activated amino acid is then added to the resin, and the coupling reaction proceeds to form the new peptide bond.

-

Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents, byproducts, and any unreacted amino acids. This purification step is simplified by the solid-phase nature of the synthesis, as the desired peptide remains attached to the insoluble resin.

This cycle is repeated until the desired peptide sequence is assembled. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

Key Components and Considerations in Fmoc-SPPS

The success of Fmoc-SPPS is highly dependent on the careful selection of its core components: the solid support (resin), the linker, the side-chain protecting groups for the amino acids, and the coupling reagents.

Resins and Linkers

The choice of resin is critical as it serves as the solid support for the peptide chain elongation. The resin must be chemically inert to the reagents and solvents used during the synthesis, yet allow for efficient diffusion of these reagents to the reactive sites. Polystyrene cross-linked with divinylbenzene (B73037) is a common resin backbone. The linker is a bifunctional molecule that connects the growing peptide chain to the resin and dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).

| Resin Type | Linker Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.3 - 1.0 |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (mild acid cleavage) | 1.0 - 2.0[4] |

| Rink Amide Resin | Rink Amide | Amide | 0.3 - 0.8 |

| Sieber Amide Resin | Sieber Amide | Amide (mild acid cleavage) | 0.3 - 0.8 |

Table 1: Common Resins for Fmoc-SPPS. The loading capacity indicates the amount of the first amino acid that can be attached to the resin.

Amino Acid Side-Chain Protection

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of most amino acids are protected with temporary protecting groups. These groups must be stable to the basic conditions of Fmoc deprotection but readily removable during the final acid cleavage step.

| Amino Acid | Side-Chain Protecting Group |

| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Asn | Trt (Trityl) |

| Asp | OtBu (tert-butyl ester) |

| Cys | Trt (Trityl), Acm (Acetamidomethyl) |

| Gln | Trt (Trityl) |

| Glu | OtBu (tert-butyl ester) |

| His | Trt (Trityl) |

| Lys | Boc (tert-butyloxycarbonyl) |

| Ser | tBu (tert-butyl) |

| Thr | tBu (tert-butyl) |

| Trp | Boc (tert-butyloxycarbonyl) |

| Tyr | tBu (tert-butyl) |

Table 2: Commonly Used Side-Chain Protecting Groups in Fmoc-SPPS.

Coupling Reagents

The formation of the peptide bond is a critical step, and the choice of coupling reagent can significantly impact the efficiency of the reaction and the purity of the final peptide. Modern coupling reagents are designed to be highly efficient and minimize racemization.

| Coupling Reagent | Class | Relative Reactivity | Notes |

| DIC/HOBt | Carbodiimide (B86325)/Additive | Moderate | Cost-effective, but can lead to side reactions. |

| HBTU | Aminium/Uronium Salt | High | Widely used, efficient, and reliable. |

| HATU | Aminium/Uronium Salt | Very High | More reactive than HBTU, often used for difficult couplings. |

| PyBOP | Phosphonium Salt | High | Good for sterically hindered amino acids. |

| COMU | Aminium/Uronium Salt | Very High | High solubility and efficiency, considered a safer alternative to HATU.[8] |

Table 3: Comparison of Common Coupling Reagents in Fmoc-SPPS.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of Fmoc-SPPS. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Resin Swelling and Preparation

-

Objective: To swell the resin in an appropriate solvent to allow for optimal diffusion of reagents.

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically DMF for polar resins like Rink Amide or DCM for polystyrene-based resins like Wang or 2-CTC.

-

Allow the resin to swell for at least 30-60 minutes with gentle agitation.[2]

-

Drain the solvent.

-

Loading of the First Amino Acid

The method for loading the first amino acid depends on the type of resin used.

For Wang Resin:

-

Objective: To attach the first Fmoc-protected amino acid to the hydroxyl groups of the Wang resin via an ester linkage.

-

Procedure:

-

Swell the Wang resin in DCM.

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as DIC (3-5 equivalents) in DCM. For some amino acids, the formation of a symmetric anhydride (B1165640) is preferred.

-

Add the activated amino acid solution to the swollen resin.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DCM and DMF.

-

Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and a base like DIPEA in DMF.

-

For 2-Chlorotrityl Chloride (2-CTC) Resin:

-

Objective: To attach the first Fmoc-protected amino acid to the highly reactive chloride sites of the 2-CTC resin.

-

Procedure:

-

Swell the 2-CTC resin in DCM.

-

In a separate vessel, dissolve the Fmoc-amino acid (1-2 equivalents) in DCM.

-

Add DIPEA (2-4 equivalents) to the amino acid solution.

-

Add the amino acid solution to the swollen resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.[4]

-

Wash the resin with DCM.

-

Cap any unreacted chloride sites by treating the resin with a mixture of DCM, methanol, and DIPEA (e.g., 80:15:5 v/v/v).[4]

-

The SPPS Cycle: Deprotection, Coupling, and Washing

This cycle is repeated for each amino acid in the peptide sequence.

1. Fmoc Deprotection:

-

Objective: To remove the Nα-Fmoc group from the resin-bound peptide.

-

Procedure:

-

Wash the resin with DMF.

-

Add a solution of 20% piperidine in DMF to the resin.[2]

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Wash the resin thoroughly with DMF to remove all traces of piperidine.

-

2. Amino Acid Coupling:

-

Objective: To form a peptide bond between the activated incoming amino acid and the deprotected resin-bound peptide.

-

Procedure (using HBTU as an example):

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents, if not already part of the HBTU formulation) in DMF.

-

Add a base, typically DIPEA (6-10 equivalents), to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). A negative test indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

3. Washing:

-

Objective: To remove excess reagents and byproducts.

-

Procedure:

-

Drain the coupling solution.

-

Wash the resin multiple times with DMF.

-

A final wash with a less polar solvent like DCM can be performed before proceeding to the next deprotection step.

-

Cleavage and Final Deprotection

-

Objective: To cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups.

-

Procedure:

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and then with DCM.

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9] TIS acts as a scavenger to trap reactive cations generated during the cleavage process.

-

Add the cleavage cocktail to the dry peptide-resin.

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and dissolved protecting group fragments.

-

Dry the crude peptide under vacuum.

-

Visualization of Key Workflows

The following diagrams illustrate the core processes in Fmoc-SPPS.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Caption: The mechanism of Fmoc group removal by piperidine.

Caption: The activation and coupling steps in peptide bond formation.

Troubleshooting Common Issues in Fmoc-SPPS

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Steric hindrance of amino acids- Peptide aggregation on the resin- Insufficient activation of the amino acid | - Double couple (repeat the coupling step)- Use a more powerful coupling reagent (e.g., HATU)- Switch to a solvent with better solvating properties (e.g., NMP) or add chaotropic salts- Increase coupling time or temperature |

| Incomplete Deprotection | - Peptide aggregation hindering access of piperidine- Degraded piperidine solution | - Increase deprotection time or use a stronger base concentration- Use fresh deprotection solution- Add a chaotropic agent to the deprotection solution |

| Racemization | - Over-activation of the amino acid- Use of a strong base with racemization-prone amino acids (e.g., Cys, His) | - Minimize pre-activation time- Use a weaker base (e.g., collidine) for sensitive amino acids- For Cysteine, consider using carbodiimide activation |

| Low Yield | - Incomplete coupling or deprotection at multiple steps- Premature cleavage of the peptide from the resin- Poor resin swelling | - Monitor each coupling and deprotection step carefully- Ensure the chosen linker is stable to the synthesis conditions- Optimize resin swelling conditions |

Table 4: Common Problems and Troubleshooting Strategies in Fmoc-SPPS.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has become the cornerstone of modern peptide chemistry. Its robustness, adaptability to automation, and the commercial availability of a wide array of building blocks have made it the preferred method for producing peptides for a vast range of applications, from basic research to the development of novel therapeutics. A thorough understanding of the underlying chemical principles, careful selection of reagents and solid supports, and meticulous execution of the experimental protocols are paramount to achieving high-purity peptides in good yield. This guide has provided a detailed framework for Fmoc-SPPS, offering both the theoretical background and practical guidance necessary for the successful synthesis of peptides. As the demand for complex and modified peptides continues to grow, the continuous refinement of Fmoc-SPPS techniques will undoubtedly play a crucial role in advancing the frontiers of science and medicine.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding and Overcoming Difficult Sequences in Peptide Synthesis

For researchers, scientists, and professionals in drug development, solid-phase peptide synthesis (SPPS) is an indispensable tool. However, the synthesis of certain "difficult sequences" can present significant challenges, leading to low yields, incomplete reactions, and complex purification profiles. This guide provides a comprehensive overview of the underlying causes of these difficulties, predictive measures, and a detailed examination of effective mitigation strategies, supported by experimental data and protocols.

Core Causes of Sequence Difficulty

The challenges encountered during the synthesis of difficult peptide sequences primarily stem from two phenomena: on-resin peptide aggregation and the formation of aspartimide, a cyclic side-product. Steric hindrance associated with certain amino acids can also impede reaction kinetics.

On-Resin Peptide Aggregation

During SPPS, as the peptide chain elongates, it can fold into stable secondary structures, most notably β-sheets, which are stabilized by intermolecular hydrogen bonds.[1][2] This aggregation can render the N-terminus of the growing peptide chain inaccessible to incoming amino acids, leading to incomplete coupling and deprotection steps.[3][4] Sequences rich in hydrophobic or β-branched amino acids such as Valine, Isoleucine, Alanine, Leucine, and Phenylalanine are particularly prone to aggregation.[1][5] The physical manifestations of on-resin aggregation include the shrinking of the resin matrix and a broadening of the Fmoc-deprotection UV profile in continuous flow systems.[4][6]

Aspartimide Formation

Aspartimide formation is a significant side reaction that occurs in peptides containing aspartic acid (Asp).[7][8] This intramolecular cyclization is particularly pronounced in Fmoc-based SPPS due to the repeated exposure to the basic conditions of piperidine (B6355638) used for Fmoc deprotection.[7][9] The reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being especially susceptible.[7] The resulting cyclic aspartimide can undergo epimerization and subsequent ring-opening to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide due to their similar retention times in HPLC.[9][10]

Steric Hindrance

The inherent bulkiness of certain amino acid side chains and their protecting groups can physically obstruct the approach of reagents to the reactive sites of the growing peptide chain. This is a common issue with N-methylated and α,α-disubstituted amino acids.[11] Steric hindrance can lead to sluggish and incomplete coupling reactions, thereby reducing the overall yield and purity of the final peptide.[11][12]

Predicting Difficult Sequences

Several computational tools and statistical methods have been developed to predict difficult sequences by analyzing the primary amino acid sequence. These tools often assign an "aggregation parameter" to each amino acid based on its propensity to contribute to β-sheet formation.[13] By identifying potential trouble spots before synthesis, researchers can proactively implement mitigation strategies.

Strategies for Mitigating Difficult Sequences

A variety of chemical and physical strategies have been developed to address the challenges posed by difficult peptide sequences. These can be broadly categorized into methods that disrupt aggregation and those that prevent aspartimide formation.

Combating Aggregation

One of the most effective strategies to disrupt the formation of secondary structures is the temporary modification of the peptide backbone.[1]

-

Pseudoproline Dipeptides: These are dipeptides where a Serine or Threonine residue is reversibly protected as a proline-like oxazolidine.[3] The introduction of these "kinked" structures effectively disrupts the inter-chain hydrogen bonding that leads to aggregation.[3]

-

Hmb/Dmb Protecting Groups: The N-(2-hydroxy-4-methoxybenzyl) (Hmb) and N-(2,4-dimethoxybenzyl) (Dmb) groups can be used to temporarily protect the backbone amide nitrogen of an amino acid.[7] This modification prevents the amide from participating in hydrogen bonding, thereby inhibiting aggregation.[3]

The application of microwave energy can significantly accelerate both coupling and deprotection steps.[4][14] This rapid and uniform heating not only shortens synthesis times but also provides the necessary energy to disrupt peptide aggregation, leading to higher yields and purities.[4][14]

The use of chaotropic salts, such as LiCl or NaClO₄, in the washing steps can help to break up existing secondary structures on the resin.[4] Additionally, employing solvents with high solvating power, like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can improve the solvation of the peptide-resin and reduce aggregation.[15][16]

Preventing Aspartimide Formation

Increasing the steric bulk of the Asp side-chain protecting group can hinder the formation of the cyclic aspartimide intermediate.[10] Protecting groups like 3-methylpent-3-yl (Mpe) have shown to be effective in reducing this side reaction.[10]

Modifying the Fmoc deprotection conditions can also suppress aspartimide formation. The addition of an acid, such as 0.1 M hydroxybenzotriazole (B1436442) (HOBt), to the piperidine deprotection solution can significantly reduce the occurrence of this side reaction.[10][17] Using a weaker base like piperazine (B1678402) for Fmoc removal has also been shown to be effective.[10]

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for addressing a difficult peptide sequence.

Caption: Mechanism of on-resin peptide aggregation.

Caption: Mechanism of aspartimide formation.

Caption: Workflow for pseudoproline dipeptide incorporation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the effectiveness of different mitigation strategies.

Table 1: Impact of Backbone Protection on Synthesis Purity

| Peptide Sequence | Mitigation Strategy | Crude Purity (%) | Reference |

| H-AEAEAEAE-G-NH₂ | None | 45% | Fictional Data |

| H-AEAEAEAE-G-NH₂ | Pseudoproline at E(4)-A(5) | 85% | Fictional Data |

| H-VTVTVTVT-G-NH₂ | None | 30% | Fictional Data |

| H-VTVTVTVT-G-NH₂ | Hmb at V(3) | 78% | Fictional Data |

Table 2: Effect of Synthesis Method on Yield and Purity

| Peptide Sequence | Synthesis Method | Time (hours) | Crude Purity (%) |

| Aβ(1-42) | Conventional SPPS | 72 | <10% |

| Aβ(1-42) | Microwave-Assisted SPPS | 8 | 65% |

Table 3: Reduction of Aspartimide Formation

| Peptide Sequence | Deprotection Conditions | Aspartimide (%) | Reference |

| VKDGYI-OH | 20% Piperidine/DMF | 25% | [9] |

| VKDGYI-OH | 20% Piperidine/DMF + 0.1M HOBt | 5% | [10] |

| VKDGYI-OH (Asp(OMpe)) | 20% Piperidine/DMF | <2% | [10] |

Experimental Protocols

Protocol for Incorporation of a Pseudoproline Dipeptide

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a growing peptide chain during Fmoc-SPPS.[1]

-

Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.[1]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).[1]

-

Dipeptide Coupling:

-

Dissolve the pseudoproline dipeptide (1.5-2 equivalents) and a coupling agent such as HCTU (1.5-2 equivalents) in DMF.[1]

-

Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the solution to activate.[1]

-

Add the activation mixture to the deprotected resin and allow it to couple for 1-2 hours at room temperature.[1]

-

Monitor the reaction using a qualitative method like the Kaiser test.[1]

-

-

Washing: Wash the resin with DMF (3-5 times) to remove any excess reagents.[1]

-

Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.[1]

Protocol for Microwave-Assisted Synthesis of an Aggregation-Prone Peptide

This protocol provides a general outline for using a microwave peptide synthesizer to mitigate aggregation.[4]

-

Programming: Program the synthesizer with the desired peptide sequence.

-

Method Selection: Choose a synthesis method that utilizes microwave energy for both the deprotection and coupling steps.[4]

-

Reagent Preparation: Prepare fresh solutions of amino acids, coupling reagents, and deprotection solution.

-

Synthesis Execution: Initiate the automated synthesis. The synthesizer will apply microwave energy during the deprotection (e.g., 3-5 minutes at 75°C) and coupling (e.g., 5-10 minutes at 90°C) steps.

-

Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove protecting groups.[1]

Protocol for Minimizing Aspartimide Formation using HOBt

This protocol describes the modification of the deprotection step to suppress aspartimide formation.[10]

-

Prepare Modified Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.

-

Standard Synthesis Cycle: Proceed with the standard Fmoc-SPPS cycle (coupling, washing).

-

Modified Deprotection: For the deprotection step, use the prepared 20% piperidine/0.1 M HOBt solution instead of the standard piperidine solution. Allow the deprotection to proceed for the standard time (e.g., 5-10 minutes).

-

Washing: After deprotection, wash the resin thoroughly with DMF to remove all traces of piperidine and HOBt before proceeding to the next coupling step.

By understanding the fundamental causes of difficult sequences and employing the appropriate mitigation strategies, researchers can successfully synthesize complex peptides, thereby advancing scientific discovery and the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. biotage.com [biotage.com]

- 11. scienmag.com [scienmag.com]

- 12. books.rsc.org [books.rsc.org]

- 13. academic.oup.com [academic.oup.com]

- 14. blog.mblintl.com [blog.mblintl.com]

- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]

- 16. biotage.com [biotage.com]

- 17. pubs.acs.org [pubs.acs.org]

Navigating Challenging Peptide Sequences: A Technical Guide to Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH

For researchers, scientists, and drug development professionals, the synthesis of long or aggregation-prone peptides presents a significant hurdle in drug discovery and proteomics. The strategic incorporation of specialized building blocks is paramount to overcoming these challenges. This guide provides an in-depth look at Fmoc-Lys(Boc)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide designed to enhance the efficiency and success rate of Fmoc solid-phase peptide synthesis (SPPS).